

Molecular formula and properties of diflucortolone valerate

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Compound of Interest

Compound Name: *Diflucortolone*

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An In-Depth Technical Guide to Diflucortolone Valerate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and functional characteristics of **diflucortolone** valerate, a potent topical corticosteroid. The information presented herein is intended to support research, development, and clinical application of this active pharmaceutical ingredient.

Molecular Identity and Physicochemical Properties

Diflucortolone valerate (6 α ,9-difluoro-11 β ,21-dihydroxy-16 α -methylpregna-1,4-diene-3,20-dione 21-valerate) is a synthetic corticosteroid esterified with valeric acid, enhancing its lipophilicity and penetration into the skin.^[1] It is classified as a potent (Class 3) topical corticosteroid.

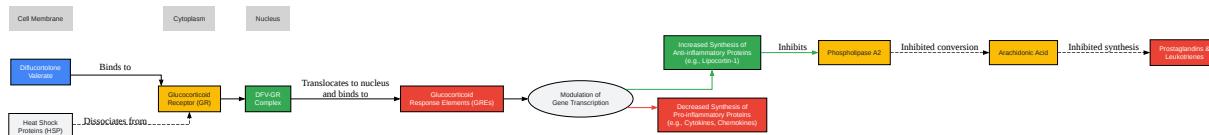
Table 1: Physicochemical Properties of Diflucortolone Valerate

Property	Value	References
Molecular Formula	C ₂₇ H ₃₆ F ₂ O ₅	[1] [2] [3]
Molar Mass	478.577 g·mol ⁻¹	[2]
Appearance	White to creamy white crystalline powder	[1]
Melting Point	Approximately 220 °C (428 °F; 493 K)	[2]
Solubility	Practically insoluble in water; Freely soluble in dichloromethane and dioxane; Sparingly soluble in ether; Slightly soluble in methyl alcohol. Soluble in DMSO and dimethylformamide (DMF) at approximately 10 and 30 mg/mL, respectively.	[4]
CAS Number	59198-70-8	[1] [5]

Mechanism of Action

As a glucocorticoid, **diflucortolone** valerate exerts its anti-inflammatory, antipruritic, and vasoconstrictive effects by binding to intracellular glucocorticoid receptors.[\[6\]](#)[\[7\]](#)[\[8\]](#) This interaction initiates a cascade of genomic and non-genomic effects that modulate the inflammatory response.

Signaling Pathway of Diflucortolone Valerate



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Caption: Signaling pathway of **diflucortolone** valerate.

The binding of **diflucortolone** valerate to the glucocorticoid receptor leads to the dissociation of heat shock proteins and translocation of the activated receptor complex into the nucleus.^[6] In the nucleus, the complex binds to glucocorticoid response elements (GREs) on DNA, upregulating the transcription of anti-inflammatory genes, such as lipocortin-1, and downregulating the expression of pro-inflammatory genes, including those for cytokines and chemokines.^{[6][7][9]} Lipocortin-1 inhibits phospholipase A2, thereby blocking the release of arachidonic acid and the subsequent production of prostaglandins and leukotrienes, which are potent mediators of inflammation.^[6]

Pharmacokinetics and Metabolism

Following topical application, **diflucortolone** valerate is absorbed percutaneously. The extent of absorption can be influenced by the formulation, the integrity of the epidermal barrier, and the use of occlusive dressings.^[8] The valerate ester is rapidly hydrolyzed to **diflucortolone**, the active metabolite.^[10]

Table 2: Pharmacokinetic Parameters of Diflucortolone Valerate

Parameter	Value	Notes	References
Metabolism	Rapidly hydrolyzed to diflucortolone. Further metabolized in the liver to 11-keto-diflucortolone and other metabolites.	Intact ester is not identifiable in plasma 5 minutes after injection.	[10]
Plasma Half-life	Diflucortolone: 4-5 hours; Total ³ H-steroids: ~9 hours	Following intravenous injection.	[10]
Elimination	Primarily renal, with a urine to feces elimination ratio of approximately 3:1.	98% and 93% of the dose recovered in urine and feces, respectively, by 7 days post-injection.	[10]

Clinical Efficacy

Diflucortolone valerate is indicated for the treatment of various inflammatory skin conditions, including eczema, psoriasis, and dermatitis.^[9] Clinical trials have demonstrated its high efficacy.

Table 3: Summary of Clinical Efficacy Data

Condition	Comparator	Key Findings	References
Eczema, Psoriasis, Dermatitis	Clobetasol propionate 0.05%	No significant difference in overall response. 81% of patients showed marked improvement or healing with diflucortolone valerate 0.3%.	[11]
Eczema	Hydrocortisone acetate 1.0%	Diflucortolone valerate 0.1% showed a greater reduction in signs and symptoms. "Very good" response in 89.1% of eczema cases.	
Psoriasis	Various corticosteroids	0.3% diflucortolone valerate was equipotent to halcinonide, clobetasol-17-propionate, and desoximetasone, and superior to betamethasone-17,21-dipropionate, betamethasone-17-valerate, and fluocinonide in the psoriasis plaque test.	
Various Dermatoses	Fatty ointment vehicle	"Very good to good" results in 80% of patients with various dermatoses.	[12]

Experimental Protocols

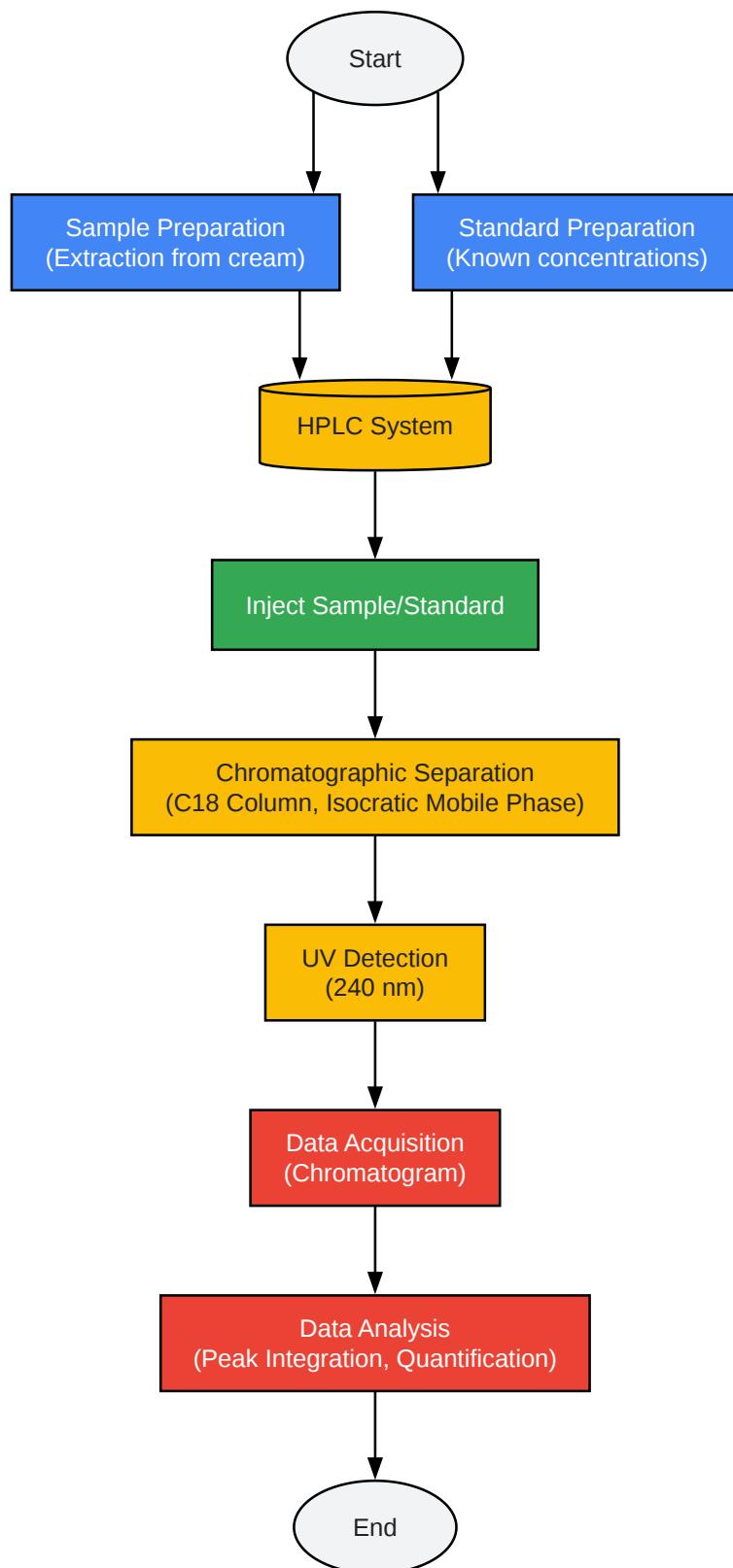
High-Performance Liquid Chromatography (HPLC) for Quantification

Objective: To determine the concentration of **diflucortolone** valerate in pharmaceutical preparations.

Methodology:

- Chromatographic System: A standard HPLC system equipped with a UV detector is used.
- Column: ACE C18 column (150 x 4.6 mm, 5 μ m particle size).
- Mobile Phase: An isocratic mixture of sodium dihydrogen phosphate buffer and methanol (e.g., 27:73, v/v).
- Flow Rate: 1.5 mL/min.
- Detection Wavelength: 240 nm.
- Injection Volume: 20 μ L.
- Sample Preparation: The cream formulation is dissolved in a suitable solvent mixture (e.g., methanol:water, 70:30, v/v) to extract the active ingredient.
- Analysis: The retention time for **diflucortolone** valerate is determined and compared to a standard curve for quantification.

Experimental Workflow: HPLC Analysis



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Caption: Workflow for the quantification of **diflucortolone valerate** using HPLC.

In-Vitro Release Testing (IVRT) using Franz Diffusion Cells

Objective: To evaluate the release rate of **diflucortolone** valerate from a semi-solid formulation.

Methodology:

- Apparatus: Vertical Franz diffusion cells.
- Membrane: A synthetic, inert membrane (e.g., cellulose acetate) is placed between the donor and receptor chambers.
- Receptor Medium: A solution in which **diflucortolone** valerate is soluble and that maintains sink conditions (e.g., phosphate buffer with a surfactant). The receptor medium is maintained at a constant temperature (typically 32°C) and stirred continuously.
- Dosing: A precise amount of the **diflucortolone** valerate formulation is applied to the membrane in the donor chamber.
- Sampling: At predetermined time points, aliquots of the receptor medium are withdrawn and replaced with fresh medium.
- Analysis: The concentration of **diflucortolone** valerate in the collected samples is determined by a validated analytical method, such as HPLC.
- Data Analysis: The cumulative amount of drug released per unit area is plotted against the square root of time to determine the release rate.

Vasoconstriction Assay (Skin Blanching)

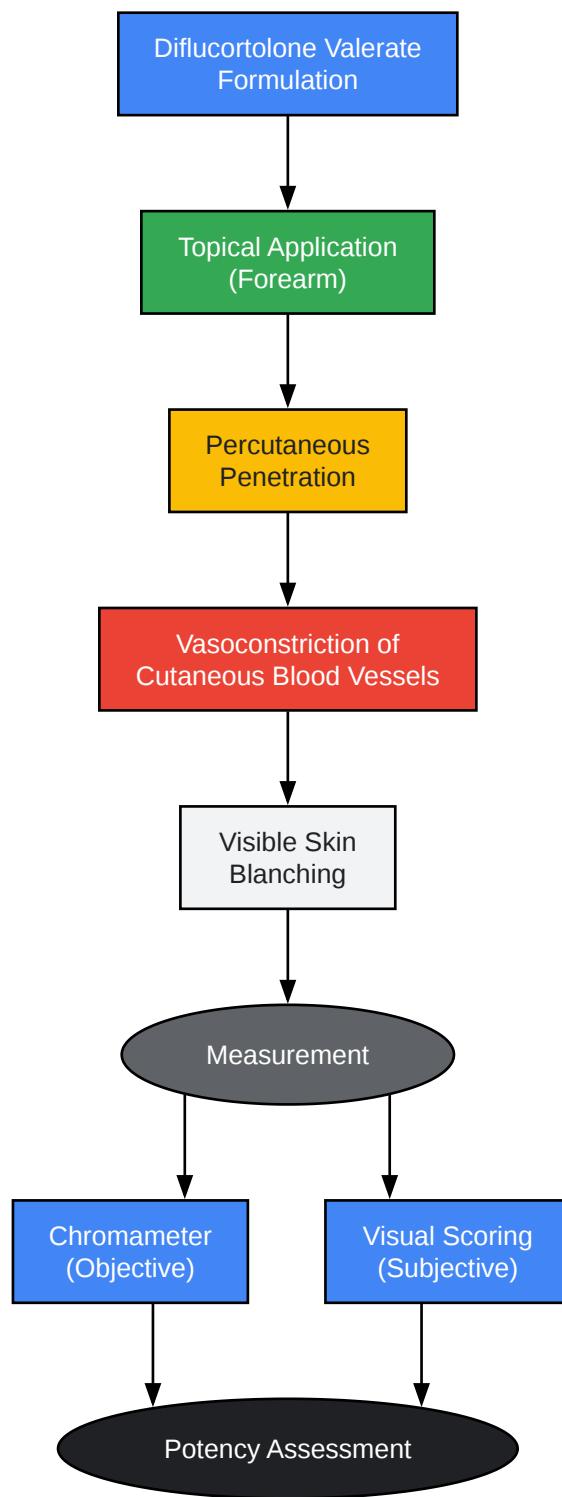
Objective: To assess the potency of topical **diflucortolone** valerate formulations.

Methodology:

- Subjects: Healthy human volunteers with no skin diseases on the test area (typically the forearms).

- Application: A standardized amount of the **diflucortolone** valerate formulation is applied to a defined area of the skin. The application site may be occluded.
- Assessment: The degree of skin blanching (vasoconstriction) is measured at specified time points after application.
- Measurement: A chromameter is used to objectively measure the change in skin color (a^* value, representing redness). Visual scoring by trained assessors can also be used.
- Data Analysis: The change in color measurement from baseline is calculated to quantify the blanching response.

Logical Relationship: Vasoconstriction Assay



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Caption: Logical flow of the vasoconstriction assay.

Safety and Tolerability

When used as directed, topical **diflucortolone** valerate is generally well-tolerated. However, as a potent corticosteroid, prolonged or excessive use can lead to local and systemic side effects.

Local Side Effects:

- Skin atrophy (thinning)
- Striae (stretch marks)
- Telangiectasia (spider veins)
- Perioral dermatitis
- Acneiform eruptions
- Contact dermatitis[9]

Systemic Side Effects: Systemic absorption is minimal with appropriate use but can be increased with the use of occlusive dressings, application to large surface areas, or on broken skin.[9] Potential systemic effects include:

- Hypothalamic-pituitary-adrenal (HPA) axis suppression
- Cushing's syndrome
- Hyperglycemia[9]

Conclusion

Diflucortolone valerate is a highly effective potent topical corticosteroid with a well-characterized mechanism of action and physicochemical properties. Its clinical efficacy in treating a range of inflammatory dermatoses is well-established. This technical guide provides foundational data and methodologies to support further research, formulation development, and clinical evaluation of **diflucortolone** valerate. Adherence to established experimental protocols is crucial for generating reliable and reproducible data. Careful consideration of the safety profile is essential for its appropriate clinical use.

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